Cas no 122-88-3 (2-(4-chlorophenoxy)acetic acid)

2-(4-chlorophenoxy)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(4-Chloro-phenoxy)acetic acid
- IUPAC
- 4-CHLOROPHENOXYACETIC ACID
- 4-CPA
- ASISCHEM P52439
- CHLOROPHENOXYACETIC ACID
- CPA
- FRUITONE
- FRUITONE(R)
- FRUITONE(TM)
- IFLAB-BB F0777-0788
- 'LGC' (1301)
- P-CHLOROPHENOXYACETIC ACID
- p-Monochlorophenoxy acetic acid
- RARECHEM AL BO 0389
- (2-chlorophenoxy)ethanoicacid
- (4-chlorophenoxy)-aceticaci
- (p-chlorophenoxy)-aceticaci
- 4-chlorophenoxyacetic
- 4-CP
- P-chlorphenoxyacetic acid
- (4-Chlorophenoxy)acetic acid
- 2-(4-Chlorophenoxy)acetic Acid
- 6-Benzylaminopurine
- p-Chlorophenoxyaceticacid Solution
- 4-ChFU
- marks4-cpa
- parachlorophenoxyacetic acid
- Sure-Set
- tomatofix
- bi12
- 4CPAe
- nsc8769
- nsc-8769
- Tomatotone
- Tomato Fix
- Acetic acid, (4-chlorophenoxy)-
- Tomato hold
- Marks 4-cpa
- Acetic acid, (p-chlorophenoxy)-
- Tomato Fix concentrate
- (p-Chlorophenoxy)acetic acid
- 4CPA
- 4-Chlorophenoxyacetate
- Caswell No. 204
- BI 12
- Kyselina 4-chlorfenoxyoctova
- para-Chlorophenoxyacetic acid
- Acetic acid, 2-(4-chlorophenoxy)-
- BRN 1211804
- BB 0217920
- PD159963
- CAS-122-88-3
- 4-chlorophenoxy acetic acid
- 4EMM3U5P3K
- NSC 8769
- WLN: QV1OR DG
- 4-Chlorphenoxyessigsaeure
- 4-06-00-00845 (Beilstein Handbook Reference)
- AKOS000103793
- AI3-30799
- Tox21_300744
- FT-0618240
- (2-chlorophenoxy)ethanoic acid
- AS-12913
- NS00015495
- (4-chlorophenoxy)-acetic acid
- Q4637113
- CHEBI:1808
- DTXSID9034282
- Cambridge id 5511235
- 4-Chlorophenoxyacetic acid, PESTANAL(R), analytical standard
- [(4-Chlorophenyl)oxy]acetic acid
- EN300-18120
- NCGC00254650-01
- EPA Pesticide Chemical Code 019401
- C07088
- 4-Chlorophenoxyacetic acid, >=98.0% (T)
- F0777-0788
- CH-100 FREE ACID
- NCGC00164254-01
- 4-CHLOROPHENOXYACETIC ACID [HSDB]
- CS-0016291
- DTXCID7014282
- L000201
- HSDB 3944
- 4-Chlorophenoxyacetic acid, BioReagent, plant cell culture tested, crystalline
- NCGC00164254-02
- (4-chloro-phenoxy)-acetic acid
- Z57181989
- CCRIS 1465
- EINECS 204-581-3
- MFCD00004305
- Q-200459
- UNII-4EMM3U5P3K
- 122-88-3
- AC-10963
- AB00355
- A50588
- TOMATONE
- AE-641/30397036
- NSC-9213
- 4-chlorophenoxyactic acid
- SCHEMBL40485
- CHEMBL178018
- Kyselina 4-chlorfenoxyoctova [Czech]
- 4-Chlorophenoxyacetic acid 4-CPA
- 1ST22683
- SureSet
- BBL007585
- pChlorophenoxyacetic acid
- Acetic acid, (4chlorophenoxy)
- DB-041694
- (4Chlorophenoxy)acetic acid
- USEPA/OPP Pesticide Code: 19401
- Marks 4CPA
- Kyselina 4chlorfenoxyoctova
- Acetic acid, (pchlorophenoxy)
- Tomatone-
- STK116608
- 2-(4-chlorophenoxy)acetic acid
-
- MDL: MFCD00004305
- インチ: 1S/C8H7ClO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
- InChIKey: SODPIMGUZLOIPE-UHFFFAOYSA-N
- ほほえんだ: ClC1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])C(=O)O[H]
- BRN: 1211804
計算された属性
- せいみつぶんしりょう: 186.00800
- どういたいしつりょう: 186.008
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 152
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- 色と性状: ホワイトからベージュのパウダー
- 密度みつど: 1.3245 (rough estimate)
- ゆうかいてん: 157.0 to 161.0 deg-C
- ふってん: 266.91°C (rough estimate)
- フラッシュポイント: 315.2 °C at 760mmHg
- 屈折率: 1.5250 (estimate)
- ようかいど: 957mg/l
- PSA: 46.53000
- LogP: 1.80340
- FEMA: 2874
2-(4-chlorophenoxy)acetic acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264-P270-P280-P301+P312+P330-P305+P351+P338+P337+P313-P501
- 危険物輸送番号:2811
- WGKドイツ:1
- 危険カテゴリコード: 22
- セキュリティの説明: S22
- 福カードFコード:21
- RTECS番号:AG0175000
-
危険物標識:
- リスク用語:R22
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Store at room temperature
- セキュリティ用語:S22
- TSCA:Yes
2-(4-chlorophenoxy)acetic acid 税関データ
- 税関コード:2916399014
- 税関データ:
中国税関コード:
2916399014概要:
HS:2916399014 p−クロロフェノキシ酢酸及びその塩類付加価値税:17.0%税金還付率:9.0% 規制条件:S最低関税:6.5%一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
規制条件:
S輸出入農薬登録証
要約:
291639014.監督管理条件:s(農薬輸出入登録証)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%
2-(4-chlorophenoxy)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 214508-25G |
4-Chlorophenoxyacetic acid, 98% |
122-88-3 | 98% | 25G |
¥ 60 | 2022-04-26 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S18135-500g |
IUPAC |
122-88-3 | 99% | 500g |
¥170.00 | 2021-09-02 | |
Chemenu | CM248374-1000g |
2-(4-Chlorophenoxy)acetic acid |
122-88-3 | 95+% | 1000g |
$153 | 2022-06-14 | |
eNovation Chemicals LLC | D408913-100g |
4-Chlorophenoxyacetic acid |
122-88-3 | 97% | 100g |
$175 | 2024-05-24 | |
Enamine | EN300-18120-0.25g |
2-(4-chlorophenoxy)acetic acid |
122-88-3 | 97% | 0.25g |
$19.0 | 2023-09-19 | |
Enamine | EN300-18120-2.5g |
2-(4-chlorophenoxy)acetic acid |
122-88-3 | 97% | 2.5g |
$27.0 | 2023-09-19 | |
Life Chemicals | F0777-0788-0.5g |
2-(4-chlorophenoxy)acetic acid |
122-88-3 | 95%+ | 0.5g |
$19.0 | 2023-09-07 | |
BAI LING WEI Technology Co., Ltd. | 214508-100G |
4-Chlorophenoxyacetic acid, 98% |
122-88-3 | 98% | 100G |
¥ 158 | 2022-04-26 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007988-500g |
2-(4-chlorophenoxy)acetic acid |
122-88-3 | 98% | 500g |
¥152 | 2023-09-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C102890-100g |
2-(4-chlorophenoxy)acetic acid |
122-88-3 | 98% | 100g |
¥61.90 | 2023-09-03 |
2-(4-chlorophenoxy)acetic acid サプライヤー
2-(4-chlorophenoxy)acetic acid 関連文献
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1. Fast adsorption and removal of 2-methyl-4-chlorophenoxy acetic acid from aqueous solution with amine functionalized zirconium metal–organic frameworkCuixiang Wei,Dan Feng,Yan Xia RSC Adv. 2016 6 96339
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Anna Syguda,Anna Gielnik,Andrzej Borkowski,Marta Wo?niak-Karczewska,Anna Parus,Aneta Piechalak,Anna Olejnik,Roman Marecik,?ukasz ?awniczak,?ukasz Chrzanowski New J. Chem. 2018 42 9819
-
Ren Shuiying,Gao Yun,Feng Shun,Lu Yi Anal. Methods 2015 7 9130
-
Zhijie Chen,Yiwen Liu,Wei Wei,Bing-Jie Ni Environ. Sci.: Nano 2019 6 2332
-
Xucan Yuan,Chu Liu,Jing Zhao,Pengfei Zhao,Longshan Zhao Anal. Methods 2018 10 3263
-
Fang Jiang,Wenhui Tan,Huan Chen,Ling Tan,Jingliang Liu RSC Adv. 2015 5 51841
-
Jing Sun,Fang Xue,Cui-Ling Gao,Lei Li,Hai-Long Jiang,Ru-Song Zhao,Jin-Ming Lin Anal. Methods 2021 13 2936
-
Qian Yao,Xin Zhou,Xiuli Zhang,Cong Wang,Peng Wang,Ming Li Org. Biomol. Chem. 2017 15 957
-
Ren Shuiying,Wan Hongfei,Feng Shun,Wang Jide,Lu Yi Anal. Methods 2016 8 4808
-
Anna Syguda,Katarzyna Marcinkowska,Katarzyna Materna RSC Adv. 2016 6 63136
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Chlorophenoxyacetates
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Phenoxyacetic acid derivatives Chlorophenoxyacetates
- Pesticide Chemicals Pesticide Active Ingredients Reference Substances
- Pesticide Chemicals Pesticide Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
- Pesticide Chemicals Fertilizers
- Pesticide Chemicals
2-(4-chlorophenoxy)acetic acidに関する追加情報
Introduction to 2-(4-chlorophenoxy)acetic acid (CAS No. 122-88-3)
2-(4-chlorophenoxy)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 122-88-3, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of phenoxyacetic acids, characterized by its structural motif of a phenyl ring substituted with a chloro group and linked to an acetic acid moiety. The presence of the chloro substituent at the para position relative to the phenoxy group enhances its reactivity and makes it a valuable intermediate in synthetic chemistry.
The chemical structure of 2-(4-chlorophenoxy)acetic acid consists of a benzene ring substituted with a chlorine atom at the fourth position and an acetoxy group at the second position, connected via a phenoxy bridge. This configuration imparts unique electronic and steric properties, making it a versatile building block in medicinal chemistry. The compound exhibits moderate solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), which facilitates its use in various chemical reactions and formulations.
In recent years, 2-(4-chlorophenoxy)acetic acid has garnered attention in academic and industrial research due to its potential applications in drug development. Its derivatives have been explored as intermediates in synthesizing bioactive molecules targeting various therapeutic areas. Notably, research has highlighted its role in developing compounds with antimicrobial, antifungal, and anti-inflammatory properties.
One of the most compelling aspects of 2-(4-chlorophenoxy)acetic acid is its utility as a precursor in the synthesis of more complex pharmacophores. The phenoxyacetic acid scaffold is frequently incorporated into drug molecules due to its ability to interact favorably with biological targets such as enzymes and receptors. For instance, studies have demonstrated that derivatives of this compound can modulate metabolic pathways by inhibiting key enzymes involved in glucose and lipid metabolism.
Recent advancements in computational chemistry have further elucidated the mechanistic aspects of 2-(4-chlorophenoxy)acetic acid derivatives. Molecular docking studies have revealed that modifications at the chloro-substituted phenyl ring can significantly alter binding affinities to target proteins. This insight has guided the design of novel analogs with enhanced potency and selectivity, underscoring the importance of this compound in medicinal chemistry.
The pharmaceutical industry has also explored 2-(4-chlorophenoxy)acetic acid as a starting material for developing agrochemicals. Its structural features make it a suitable candidate for synthesizing herbicides and plant growth regulators. These applications are particularly relevant in sustainable agriculture, where efficient crop protection strategies are essential for maintaining yield stability.
In terms of synthetic methodologies, 2-(4-chlorophenoxy)acetic acid can be synthesized through several routes, including nucleophilic aromatic substitution reactions on 4-chlorobenzyl halides or direct esterification of 4-chlorophenol with acetyl chloride. These methods highlight the compound's versatility as a synthetic intermediate, enabling access to diverse molecular architectures.
From an environmental perspective, the handling and disposal of 2-(4-chlorophenoxy)acetic acid must be conducted with care due to its potential persistence in aquatic systems. However, modern green chemistry approaches have proposed alternative synthetic routes that minimize waste generation and reduce environmental impact. These innovations align with global efforts to promote sustainable chemical manufacturing practices.
The future prospects for 2-(4-chlorophenoxy)acetic acid are promising, with ongoing research focusing on expanding its applications in drug discovery and material science. Collaborative efforts between academia and industry are expected to yield novel derivatives with therapeutic potential across multiple disease indications. As computational tools continue to advance, the rational design of 2-(4-chlorophenoxy)acetic acid-based compounds will become more efficient, accelerating the pace of innovation.
In summary, 2-(4-chlorophenoxy)acetic acid (CAS No. 122-88-3) is a multifunctional compound with broad utility in pharmaceuticals, agrochemicals, and synthetic chemistry. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop innovative solutions in medicine and agriculture. As scientific understanding evolves, this compound will undoubtedly continue to play a pivotal role in advancing chemical research and industrial applications.
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